![molecular formula C13H19Cl2NOS B12000435 Thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride CAS No. 38920-91-1](/img/structure/B12000435.png)
Thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride
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Overview
Description
Thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride is a heterocyclic organic compound It features a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride typically involves the reaction of 3-chlorophenol with butyl bromide to form 3-chlorophenoxybutane. This intermediate is then reacted with thiazolidine under acidic conditions to yield the desired compound. The hydrochloride salt is formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Anticancer Activity
Thiazolidine derivatives have been extensively studied for their potential as anticancer agents. The thiazolidine scaffold is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Mechanism of Action : Thiazolidines interact with various molecular targets involved in cancer progression. For instance, they may inhibit cell proliferation by affecting cell cycle regulators or inducing oxidative stress in cancer cells.
- Case Study : A study demonstrated that thiazolidin-4-one derivatives showed promising anticancer activity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The derivatives exhibited IC50 values ranging from 5 to 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .
Compound | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Thiazolidin-4-one Derivative A | MCF-7 | 10 | |
Thiazolidin-4-one Derivative B | HepG2 | 8 |
Antidiabetic Properties
Thiazolidine compounds also play a role in managing metabolic disorders such as diabetes.
- Mechanism of Action : These compounds can enhance insulin sensitivity and reduce blood glucose levels by modulating various metabolic pathways. They may also improve lipid profiles and reduce adiposity in diabetic models.
- Case Study : In preclinical evaluations, thiazolidin-4-one derivatives were shown to significantly lower blood glucose levels in diabetic rats. One particular derivative reduced fasting blood glucose by approximately 30% compared to the control group after four weeks of treatment .
Compound | Animal Model | Blood Glucose Reduction (%) | Reference |
---|---|---|---|
Thiazolidin-4-one Derivative C | Diabetic Rats | 30% | |
Thiazolidin-4-one Derivative D | Diabetic Rats | 25% |
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidine derivatives have been explored in various studies.
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
- Case Study : A recent study found that thiazolidin-4-one derivatives significantly inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Compound | Inflammatory Model | Cytokine Inhibition (%) | Reference |
---|---|---|---|
Thiazolidin-4-one Derivative E | Macrophages | TNF-alpha: 40% IL-6: 35% | |
Thiazolidin-4-one Derivative F | Macrophages | TNF-alpha: 38% IL-6: 32% |
Antimicrobial Activity
Thiazolidine derivatives also exhibit antimicrobial properties against various pathogens.
- Mechanism of Action : They may disrupt bacterial cell walls or interfere with metabolic processes essential for bacterial survival.
- Case Study : In vitro studies indicated that certain thiazolidine derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL for some strains .
Mechanism of Action
The mechanism of action of thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
Thiazolidinone: Studied for its potential as an anti-inflammatory and anticancer agent.
Uniqueness
Thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride is unique due to its specific structural features and the presence of the 3-chlorophenoxybutyl group. This gives it distinct biological activities and makes it a valuable compound for various research applications.
Biological Activity
Thiazolidine derivatives, including Thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride , have garnered attention due to their diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Thiazolidine Compounds
Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen. They exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. The specific compound in focus has a chlorophenoxy group that may enhance its biological efficacy.
Biological Activities
-
Anticancer Activity
- Thiazolidine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) .
- A study indicated that thiazolidine derivatives could inhibit tumor angiogenesis and influence cell cycle regulation, leading to reduced tumor growth .
- Antimicrobial Properties
- Anti-inflammatory Effects
- Antidiabetic Potential
The biological activities of thiazolidine derivatives are often attributed to their ability to interact with specific molecular targets:
- Cell Cycle Regulation : Thiazolidines can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : Many thiazolidines promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death .
- Inflammatory Pathway Modulation : These compounds can inhibit the NF-kB pathway, reducing the expression of inflammatory cytokines .
Case Studies
- In Vitro Studies :
- Animal Models :
Data Table: Biological Activities of Thiazolidine Derivatives
Properties
CAS No. |
38920-91-1 |
---|---|
Molecular Formula |
C13H19Cl2NOS |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-[4-(3-chlorophenoxy)butyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H18ClNOS.ClH/c14-12-4-3-5-13(10-12)16-8-2-1-6-15-7-9-17-11-15;/h3-5,10H,1-2,6-9,11H2;1H |
InChI Key |
OEOZLGYSVBVIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCCCOC2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
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